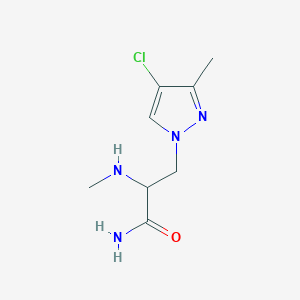

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide

Description

Properties

Molecular Formula |

C8H13ClN4O |

|---|---|

Molecular Weight |

216.67 g/mol |

IUPAC Name |

3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanamide |

InChI |

InChI=1S/C8H13ClN4O/c1-5-6(9)3-13(12-5)4-7(11-2)8(10)14/h3,7,11H,4H2,1-2H3,(H2,10,14) |

InChI Key |

IAJIZDIOWMTTSY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1Cl)CC(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure Example

Based on a representative synthesis from recent research:

| Step | Reagents and Conditions | Description | Yield and Notes |

|---|---|---|---|

| 1 | 4-chloro-3-methyl-1H-pyrazole, methylamine, solvent (e.g., ethanol), room temperature | N-alkylation or nucleophilic substitution to introduce methylamino group | Moderate to high yield, reaction time 12-24 h |

| 2 | Propanoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–5 °C to room temperature | Acylation to form amide bond | High yield (>80%), exothermic reaction requires temperature control |

| 3 | Purification by recrystallization or silica gel chromatography | Isolation of pure 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide | Purity >98%, melting point characterization |

This method is supported by spectroscopic data (NMR, IR, MS) confirming the structure and purity of the final product.

Reaction Conditions and Optimization

Key parameters influencing the synthesis include:

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity; low temperature favored during acylation to avoid side reactions |

| Solvent | Ethanol, methanol, dichloromethane, dimethylformamide | Solvent polarity affects solubility and reaction kinetics |

| Base | Potassium carbonate, triethylamine | Neutralizes acid by-products, facilitates nucleophilic substitution and acylation |

| Reaction Time | 12–24 hours | Sufficient for complete conversion; prolonged times may lead to degradation |

Optimization studies show that using anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and reduces impurities.

Purification Techniques

Purification is critical for obtaining analytically pure compound suitable for biological assays:

- Recrystallization: Common solvents include ethanol, methanol, or petroleum ether mixtures.

- Chromatography: Silica gel column chromatography using gradient elution with ethyl acetate and hexane.

- Filtration and Drying: Final product is filtered and dried under reduced pressure at 40–50 °C.

These methods yield a white to off-white crystalline solid with consistent melting point and spectral characteristics.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct Amide Formation | Methylamine reaction followed by acylation with propanoyl chloride | Simple, fewer steps | Requires careful temperature control | 75–85 |

| Multi-step via Ester Intermediate | Alkylation with methyl 2-bromo-2-methylpropanoate, aminolysis or hydrogenation | Higher purity, better control | More steps, longer time | 80–90 |

| Catalytic Hydrogenation (if nitro intermediate present) | Reduction of nitro group to amine using Pd/C and hydrogen | High specificity | Requires specialized equipment | >95 |

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Pyrazole Derivatives with Modified Substituents

3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine

- Molecular Formula : C₇H₁₃N₃

- Molecular Weight : 187.67 g/mol

- Key Differences :

- Pyrazole substituted with a methyl group at position 5 instead of 4-chloro-3-methyl.

- Propanamine chain (lacking the amide group) reduces polarity and hydrogen-bonding capacity.

- Implications : The absence of the chloro group and amide functionality may lower binding affinity to hydrophobic enzyme pockets compared to the target compound.

(4-Chloro-1-methyl-1H-pyrazol-3-yl)methylamine

- Molecular Formula : C₆H₁₀ClN₃

- Molecular Weight : 159.62 g/mol

- Key Differences :

- Shorter methylamine chain (vs. propanamide) limits conformational flexibility.

- 1-methyl substitution on pyrazole alters steric interactions.

- Implications : Reduced molecular weight and simplified structure may enhance synthetic accessibility but decrease target specificity.

Sumatriptan Succinate-Related Compounds

Sumatriptan derivatives, such as [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, share a methylaminoethyl group but replace the pyrazole with an indole ring .

- Molecular Formula : C₁₅H₂₃N₃O₃S·½C₄H₆O₄ (sumatriptan succinate)

- Molecular Weight : 384.47 g/mol

- Key Differences: Indole core (vs. Methanesulfonamide group enhances solubility but introduces metabolic stability challenges.

- Implications : While sumatriptan analogs target serotonin receptors for migraine relief, the target compound’s pyrazole-amide structure may favor different therapeutic applications.

PROTAC Compound Incorporating Methylamino Propanamide

The PROTAC molecule (CAS 2095244-54-3) includes a methylamino propanamide group but integrates it into a larger, multi-functional structure designed for protein degradation .

- Molecular Formula : C₄₃H₅₄ClN₇O₈S₂

- Purity : 98%

- Key Differences: Complex architecture with thieno-triazolo-diazepine and polyethylene glycol (PEG) linker. Designed for E3 ligase recruitment and targeted protein degradation.

- Implications: Highlights the versatility of methylamino propanamide as a functional moiety in advanced drug modalities, though the target compound’s simplicity may offer advantages in pharmacokinetics.

Data Table: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Applications/Notes |

|---|---|---|---|---|---|

| Target Compound | C₈H₁₂ClN₄O | 215.66 | 4-Cl, 3-Me pyrazole; methylamino propanamide | N/A | Potential kinase inhibitor or GPCR ligand |

| 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine | C₇H₁₃N₃ | 187.67 | 5-Me pyrazole; propanamine | 95% | Intermediate for bioactive molecules |

| (4-Chloro-1-Me-1H-pyrazol-3-yl)methylamine | C₆H₁₀ClN₃ | 159.62 | 4-Cl, 1-Me pyrazole; methylamine | 95% | Simplified analog for structure-activity studies |

| Sumatriptan Succinate | C₁₅H₂₃N₃O₃S·½C₄H₆O₄ | 384.47 | Indole; methylaminoethyl; sulfonamide | N/A | Migraine therapy |

| PROTAC (CAS 2095244-54-3) | C₄₃H₅₄ClN₇O₈S₂ | ~900 (estimated) | Thieno-triazolo-diazepine; PEG linker | 98% | Targeted protein degradation |

Research Findings and Implications

Substituent Effects: The 4-chloro-3-methyl pyrazole in the target compound likely enhances binding to hydrophobic enzyme pockets compared to non-halogenated analogs (e.g., 5-methyl pyrazole derivative) .

Amide vs. Amine Backbone : The propanamide group improves stability and solubility relative to simpler amines, as seen in sumatriptan’s sulfonamide group, which balances bioavailability and metabolic resistance .

Therapeutic Potential: While sumatriptan derivatives target migraines, the target compound’s structure aligns more closely with kinase inhibitors or anti-inflammatory agents. The PROTAC example demonstrates the adaptability of methylamino propanamide in complex therapeutic platforms .

Synthetic Considerations : Higher purity (98%) in the PROTAC compound reflects advanced synthetic methodologies compared to 95% purity in simpler pyrazole derivatives, underscoring the importance of purification in drug development .

Biological Activity

3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound's structure suggests various mechanisms of action, which have been explored in several studies.

Chemical Structure

The chemical structure of 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer and anti-inflammatory properties. Below is a summary of key findings from recent studies.

Anticancer Activity

-

Cell Line Studies :

- The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (large cell lung cancer). For instance, it exhibited an IC50 value of 12.50 µM against MCF7 cells, indicating moderate potency .

- In another study, derivatives similar to this compound demonstrated IC50 values ranging from 0.95 nM to 42.30 µM across different cell lines, suggesting a broad spectrum of anticancer activity .

- Mechanisms of Action :

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| A549 | 26.00 | CDK inhibition |

| NCI-H460 | 0.95 | Aurora-A kinase inhibition |

Case Studies

- Study on MCF7 Cells : A study evaluated the effects of various pyrazole derivatives on MCF7 cells, where the tested compound showed significant inhibition of cell growth at concentrations comparable to established anticancer agents .

- In Vivo Models : In animal models, compounds with similar structures have demonstrated reduced tumor size and improved survival rates when administered alongside conventional chemotherapy .

Q & A

Q. What are the common synthetic routes for 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanamide?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives and functionalized propanoates. Key steps include nucleophilic substitution at the pyrazole ring and subsequent amidation. For example, ethyl esters (e.g., ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate) are synthesized under basic conditions using solvents like DMF or DMSO, followed by hydrolysis to yield the amide . Reaction optimization may involve adjusting stoichiometry, temperature (e.g., 60–80°C), and catalysts like triethylamine .

Q. How is the molecular structure of this compound characterized in academic research?

Structural elucidation relies on spectroscopic and crystallographic methods:

- NMR : Proton and carbon-13 NMR identify substituents on the pyrazole ring and propanoamide backbone .

- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm bond lengths, angles, and stereochemistry .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What methodologies are used to assess its biological activity in vitro?

Standard assays include:

- Antiproliferative activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition studies via fluorescence-based kinetic assays .

- Receptor binding : Radioligand displacement assays to quantify affinity for target receptors .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during synthesis?

Yield optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts improve reaction efficiency .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) or preparative HPLC to isolate pure product .

Q. What experimental approaches address solubility challenges in biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug design : Introduce ester or phosphate groups to improve bioavailability, later hydrolyzed in vivo .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions may arise from assay conditions or structural analogs. Mitigation involves:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- SAR studies : Compare activity of structural analogs (e.g., halogen or methyl substitutions on the pyrazole ring) to identify critical pharmacophores .

Q. What computational tools predict interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models binding modes to receptors (e.g., kinases) using crystal structures .

- MD simulations : GROMACS assesses binding stability over time, identifying key residues for interaction .

Q. How is metabolic stability evaluated for this compound?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS .

- CYP450 inhibition : Fluorescent probes determine inhibition potential for major cytochrome P450 isoforms .

Q. What advanced purification techniques ensure high-purity product for pharmacological studies?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 5–95% over 20 min) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to remove byproducts .

Q. How do structural analogs influence the compound’s pharmacological profile?

Key modifications include:

- Halogen substitution : Chlorine at the pyrazole 4-position enhances receptor affinity compared to methyl groups .

- Ester-to-amide conversion : Improves metabolic stability by reducing esterase-mediated hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.